molecular formula C10H21N3O3 B11721814 tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate

tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate

Cat. No.: B11721814
M. Wt: 231.29 g/mol
InChI Key: FOCOPBKUZMDGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate is a carbamate derivative featuring a tert-butyl protective group, an amino functionality, and a hydroxyimino (oxime) moiety on a branched 3-methylbutan-2-yl backbone. This compound is structurally significant due to its hybrid functionalities, which confer unique reactivity and physicochemical properties. The tert-butyl carbamate group (Boc) acts as a protective group for amines, widely employed in organic synthesis to enhance solubility and prevent undesired reactions during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-6(2)7(8(11)13-15)12-9(14)16-10(3,4)5/h6-7,15H,1-5H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCOPBKUZMDGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=NO)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Considerations

  • Mixed Anhydride Pathway: The anhydride intermediate (RCO-O-COOR') increases electrophilicity at the carbonyl carbon, promoting amine attack.

  • Phase-Transfer Catalysis: TBAB shuttles hydroxide ions into the organic phase, enabling deprotonation and nucleophilic substitution in a nonpolar medium.

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate is preferred industrially due to its low toxicity and ease of recovery via distillation. Patent CN102020589B reports solvent reuse for three cycles without yield loss.

Byproduct Management

  • HCl Byproduct: NMM or triethylamine neutralizes HCl, preventing equipment corrosion.

  • Unreacted Reagents: Distillation under reduced pressure recovers excess isobutyl chlorocarbonate.

Challenges and Optimization Opportunities

Hydroxyimino Group Stability

The hydroxyimino moiety is prone to tautomerization and oxidation. Conducting reactions under inert atmospheres (N₂/Ar) and using antioxidants like BHT (butylated hydroxytoluene) improves stability.

Crystallization Improvements

Switching from n-hexane to a heptane/ethyl acetate mixture (3:1) enhances crystal purity, as evidenced by HPLC analysis showing >99% purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are susceptible to hydrolysis under acidic or basic conditions, a fundamental reaction for this class of compounds. For tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate:

  • Acidic hydrolysis : Breaks the carbamate bond, yielding a tertiary amine and carbon dioxide.

  • Basic hydrolysis : Similarly cleaves the carbamate group, producing an amine and a salt.

These reactions are critical in organic synthesis and degradation studies.

Biological Interactions

The compound interacts with biological targets, such as enzymes and receptors. Key findings include:

  • Enzyme inhibition : Similar carbamates inhibit acetylcholinesterase, increasing neurotransmitter levels. This property is relevant for neurological disorder therapies.

  • Log P analysis : Hydrophilicity/hydrophobicity balance (log P value) influences bioavailability and cellular permeability.

Structural Comparisons

Comparisons with analogous compounds highlight its unique properties:

Compound Key Features Applications
This compoundHydroxyimino group, tert-butyl moietyMedicinal/agrochemical research
tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamateCarbamoyl groupPharmaceutical synthesis
tert-Butyl carbamateSimple carbamatePd-catalyzed syntheses

Reactivity Trends

  • Stability : The tert-butyl group enhances stability under mild conditions but may decompose under harsh acidic/basic environments.

  • Functional group influence : The hydroxyimino group introduces unique reactivity, potentially affecting reaction pathways compared to simpler carbamates.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Enzyme Inhibition

Tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, providing a basis for its application in drug development.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. The mechanism involves the disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound on neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and inflammatory markers, indicating its potential role in treating neurodegenerative diseases.

Case Study 2: Antiviral Activity

Another study explored the antiviral activity of the compound against Hepatitis C virus (HCV). The findings suggested that it could inhibit viral replication by targeting specific viral proteins, highlighting its potential as an antiviral agent.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibits key metabolic enzymes
AntimicrobialDisrupts bacterial cell wall synthesis
NeuroprotectiveReduces oxidative stress-induced cell death
AntiviralInhibits replication of Hepatitis C virus

Pharmacological Applications

The diverse biological activities of this compound position it as a promising candidate for various pharmacological applications:

Drug Development

Due to its enzyme inhibition capabilities, this compound is being explored for developing drugs targeting metabolic disorders.

Antibiotic Development

Its antimicrobial properties make it a potential lead compound for new antibiotic formulations, particularly against resistant bacterial strains.

Neuroprotective Agents

The neuroprotective effects suggest its utility in formulating therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Hydroxyimino vs. Hydroxyl Groups

Compounds such as tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) feature hydroxyl groups instead of hydroxyimino.

Amino vs. Fluoro Substituents

Fluorinated analogs like tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9) replace the amino group with fluorine. Fluorine’s electronegativity increases metabolic stability and lipophilicity, making these derivatives favorable in medicinal chemistry. However, the amino group in the target compound enables nucleophilic reactivity, facilitating further functionalization (e.g., amide coupling) .

Structural Motifs and Physicochemical Properties

Compound Name (CAS or PB Code) Key Structural Features Molecular Weight* Hydrogen-Bonding Sites Applications/Notes References
Target Compound 1-amino-1-hydroxyimino-3-methylbutan-2-yl ~245.3 2 donors (NH, OH), 3 acceptors (N, O) Potential intermediate in oxime-based drug synthesis
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190) 3-hydroxycyclopentyl 215.29 1 donor (OH), 2 acceptors (O) Building block for peptidomimetics
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (PBN20121112) trans-3-fluoro-piperidine 218.27 1 acceptor (F), 1 donor (NH) CNS-targeting drug candidates
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4) Bicyclic scaffold 212.29 1 donor (NH), 2 acceptors (N, O) Rigid structure for conformational restriction

*Calculated based on molecular formulas.

Hydrogen Bonding and Crystallinity

The hydroxyimino group in the target compound enables dual hydrogen-bonding interactions (N–H···O and O–H···N), which are critical for forming stable supramolecular architectures. In contrast, hydroxyl-containing analogs (e.g., PBY1403190) form weaker O–H···O bonds, as observed in graph-set analyses of cyclopentane derivatives .

Biological Activity

tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C10H21N3O3
  • Molecular Weight : 231.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound exhibits the ability to bind to the active sites of specific enzymes, which can alter various biochemical pathways. Notably, it has been studied for its potential effects on:

  • Enzyme Inhibition : The compound can inhibit β-secretase and acetylcholinesterase, which are critical in amyloid beta aggregation and Alzheimer's disease pathology .

Biological Activity

Research indicates that this compound has multiple biological activities:

1. Neuroprotective Effects

In vitro studies have shown that this compound can reduce cell death in astrocytes induced by amyloid beta (Aβ) peptide. Specifically, it demonstrated a moderate protective effect against Aβ-induced toxicity by reducing TNF-α levels and free radicals .

2. Inhibition of Amyloidogenesis

The compound has been reported to inhibit amyloidogenesis in vivo, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's. In studies, it showed a reduction in Aβ levels and β-secretase activity compared to control groups .

3. Antioxidant Activity

While the compound shows some antioxidant properties, its efficacy is relatively low compared to other known antioxidants. For instance, the IC50 for antioxidant activity was reported to be greater than 400 μM .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Study 1Demonstrated that the compound can inhibit β-secretase with an IC50 of 15.4 nM, showcasing its potential as a therapeutic agent for Alzheimer's disease .
Study 2Evaluated the protective effects against Aβ-induced astrocyte cell death; found a significant reduction in cell mortality but noted that the effect was not statistically significant compared to established treatments like galantamine .
Study 3Investigated the compound's ability to modulate inflammatory responses; observed decreased TNF-α production in treated astrocytes, indicating potential anti-inflammatory properties .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundMechanism of ActionBiological Activity
M4 CompoundInhibits β-secretase and acetylcholinesteraseModerate neuroprotection and anti-inflammatory effects
GalantamineAcetylcholinesterase inhibitorEstablished treatment for Alzheimer's disease with significant efficacy
Tert-butyl carbamateGeneral reagent in organic synthesisLimited biological activity compared to hydroxyimino derivatives

Q & A

Q. How can experimental phasing challenges in XRD be mitigated for this compound?

  • Methodological Answer : Use SHELXC/D/E for experimental phasing with high redundancy data (≥97% completeness). Heavy-atom derivatization (e.g., soaking crystals in KI solution) enhances anomalous scattering. Molecular replacement (Phaser) with a homologous carbamate structure can bypass phase ambiguity .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 40% vs. 65%) may arise from solvent purity (anhydrous vs. technical grade) or reaction scale (micro vs. bulk). Replicate reactions under controlled conditions (glovebox, standardized reagents) to isolate variables .
  • Crystallographic R-factor Divergence : Differences in R₁ values (>5%) may stem from data resolution (high vs. low) or refinement strategies (anisotropic vs. isotropic modeling). Re-refine datasets with consistent parameters (SHELXL) and validate via cross-validation (R-free) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.